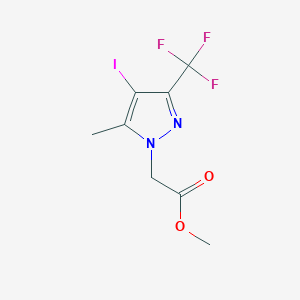

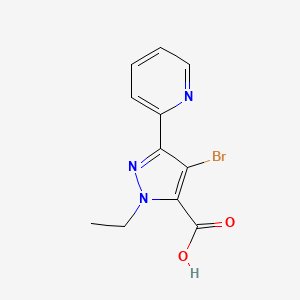

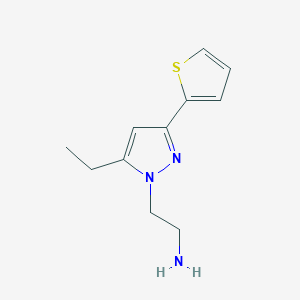

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as 5-ethyl-3-thiophene-2-ylpyrazole, is an organic compound with a molecular formula of C7H11N2S. It is a member of the pyrazole family of compounds and is used in a variety of scientific applications.

Scientific Research Applications

Synthesis and Transformations of Ethyl Compounds

The reaction of amines with ethyl compounds prepared from ethyl acetate resulted in various substituted propenoates and afforded compounds with pyrazolyl, pyridopyrimidinone, pyranopyrandione, and chromenedione structures (Stanovnik et al., 2005).

Generation of Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was utilized in various alkylation and ring closure reactions to create a wide array of compounds. This process yielded dithiocarbamates, thioethers, and facilitated the alkylation of monocyclic NH-azoles, ketones, pyrrole, and indoles. Additionally, ring closure reactions produced pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives (Roman, 2013).

Catalysis and Polymerization

Zinc(II) Carboxylate Complexes in Polymerization

Pyrazolyl compounds were combined with zinc(II) acetate and dinitrobenzoic acid to form bidentate complexes. These complexes were active catalysts in the copolymerization of CO2 and cyclohexene oxide, producing poly(cyclohexene carbonate) and cyclohexene carbonate under specific conditions (Matiwane, Obuah, & Darkwa, 2020).

Nickel(II) Catalyzed Polymerization

Pyrazolylamine ligands were synthesized and reacted with nickel to form complexes. These complexes, when activated with aluminum co-catalysts, catalyzed the oligomerization or polymerization of ethylene, producing butene, hexene, and highly branched polyethylene depending on the co-catalyst and solvent used (Obuah et al., 2014).

Biological and Medical Applications

Amine-Modified Hydrogels for Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, leading to enhanced thermal stability and significant antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Antitumor, Antifungal, and Antibacterial Agents

Novel compounds synthesized from the reaction of hydroxymethyl pyrazole derivatives with primary amines showed promising antitumor, antifungal, and antibacterial activities, identifying pharmacophore sites crucial for such biological activities (Titi et al., 2020).

Cytotoxicity Evaluation of Pyrazolyl Derivatives

Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, making them potential candidates for anticancer agents (Alam et al., 2018).

properties

IUPAC Name |

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-2-9-8-10(11-4-3-7-15-11)13-14(9)6-5-12/h3-4,7-8H,2,5-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJWNHTQKEQNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCN)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.